molecular formula C13H16N2O B15205354 Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-

Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-

Cat. No.: B15205354
M. Wt: 216.28 g/mol
InChI Key: DDHGBSKTBAATFO-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- is a bicyclic lactam featuring a fully saturated pyrrolo-pyrrolone core substituted with a benzyl group at the 5-position. Its molecular formula is C₁₃H₁₆N₂O (calculated based on core structure and substituents), with a molecular weight of 216.28 g/mol. The hexahydro designation indicates complete saturation of the fused pyrrole rings, enhancing conformational stability compared to partially unsaturated analogs . This compound is synthesized via reductive amination and lactam formation, as demonstrated in analogs with similar frameworks .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-benzyl-1,2,3,3a,4,6a-hexahydropyrrolo[2,3-c]pyrrol-6-one

InChI

InChI=1S/C13H16N2O/c16-13-12-11(6-7-14-12)9-15(13)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2

InChI Key

DDHGBSKTBAATFO-UHFFFAOYSA-N

Canonical SMILES

C1CNC2C1CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- can be achieved through a multicomponent reaction involving primary aromatic amines, aromatic aldehydes, and cyclic diketones such as dimedone or cyclohexane-1,3-dione. The reaction is typically catalyzed by iron (III) perchlorate, which facilitates the formation of the pyrrolo[3,4-b]pyrrole core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Hexahydro-5-hydroxy-pyrrolo[3,4-b]pyrrol-6(1H)-one (CAS 147225-98-7)

  • Molecular Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 162.17 g/mol
  • Key Differences : The hydroxy substituent at C5 increases hydrophilicity (clogP ≈ -0.3) compared to the phenylmethyl analog (clogP ≈ 2.1). This impacts solubility and pharmacokinetic profiles .
  • Synthesis : Prepared via hydroxylation of the pyrrolidine precursor, contrasting with the reductive amination route used for the benzyl-substituted derivative .

4,5-Dihydropyrrolo[3,4-b]pyrrol-6(1H)-one (CAS 1367941-46-5)

  • Molecular Formula : C₆H₆N₂O
  • Molecular Weight : 122.12 g/mol
  • Key Differences: Partial saturation (4,5-dihydro) introduces planarity to the fused rings, enabling π-stacking interactions absent in the fully saturated hexahydro analog.

Pyrrolo[3,4-b]pyridinone Derivatives

Pyrrolo[3,4-b]pyridin-5-one (e.g., Compound 1k in )

  • Molecular Formula : C₉H₇N₂O
  • Molecular Weight : 159.17 g/mol
  • Key Differences : Replacement of one pyrrolidine ring with pyridine introduces aromaticity and electron-withdrawing effects, altering electronic distribution. This enhances interactions with kinase domains (e.g., π-stacking with TRP94 in AKT1) .
  • Biological Activity : Demonstrated kinase inhibition via interactions with LYS282 and TYR286, unlike the benzyl-pyrrolo-pyrrolone, which lacks a pyridine ring for such polar contacts .

6,7-Dihydro-6-(2-hydroxyethyl)-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 136842-80-3)

  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • Key Differences : The hydroxyethyl group at C6 introduces hydrogen-bonding capacity, improving aqueous solubility (logS ≈ -2.1) compared to the phenylmethyl analog (logS ≈ -4.5) .

Pyrazolo[3,4-b]pyridine Derivatives

4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Molecular Formula : C₁₄H₁₃N₅O
  • Molecular Weight : 267.29 g/mol
  • Key Differences: The pyrazole ring replaces pyrrolidine, creating a more electron-deficient core.
  • Synthesis : Utilizes ionic liquid ([bmim][BF₄]) as a solvent, a greener approach compared to traditional organic solvents used for pyrrolo-pyrrolones .

Pyrrolo[3,4-b]indolone Derivatives

4-Benzyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one

  • Molecular Formula : C₁₇H₁₄N₂O
  • Molecular Weight : 262.31 g/mol
  • Key Differences : Incorporation of an indole ring expands aromatic surface area, enabling intercalation with DNA or hydrophobic protein pockets. The benzyl group at N4 differs in position from the C5-substituted target compound .
  • Synthesis : Involves lithiation-alkylation sequences, which are more complex than the reductive amination used for pyrrolo-pyrrolones .

Comparative Data Table

Compound Class Example Structure Molecular Formula Key Substituent Synthesis Method Biological Activity/Interactions
Target Compound Hexahydro-5-(phenylmethyl)- C₁₃H₁₆N₂O C5-phenylmethyl Reductive amination Not reported; inferred enhanced lipophilicity
Pyrrolo[3,4-b]pyridin-5-one Ligand 1k () C₉H₇N₂O Pyridine ring Ugi-Zhu reaction AKT1 kinase inhibition
Pyrazolo[3,4-b]pyridine 3-methyl-6-oxo-5-carbonitrile C₁₄H₁₃N₅O C3-methyl, C5-cyano Ionic liquid synthesis Anticancer (in vitro)
Pyrrolo[3,4-b]indolone 4-Benzyl-1,4-dihydroindol-3-one C₁₇H₁₄N₂O N4-benzyl Lithiation-alkylation DNA intercalation (hypothesized)

Key Findings and Implications

  • Structural Flexibility : The hexahydro-pyrrolo-pyrrolone core offers rigidity, while substituents like phenylmethyl modulate lipophilicity and target engagement.
  • Synthetic Accessibility: Reductive amination routes (for pyrrolo-pyrrolones) are more scalable than multi-step lithiation (for indolones) or Ugi-Zhu reactions (for pyridinones) .
  • Biological Potential: Pyridine-containing analogs show kinase inhibition, whereas the target compound’s benzyl group may favor allosteric modulation (e.g., M1 PAM activity as in ) .

Biological Activity

Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrole ring fused with another pyrrole derivative. Its molecular formula is C13H16N2OC_{13}H_{16}N_2O, and it possesses unique stereochemical properties due to the presence of multiple chiral centers.

1. Analgesic Effects

Research has indicated that compounds related to pyrrolo[3,4-b]pyrrol-6(1H)-one exhibit significant analgesic properties. A study demonstrated that derivatives of this compound showed dose-dependent inhibitory effects on mechanical allodynia in neuropathic pain models in rats. This suggests that these compounds could serve as potential new-class analgesics with fewer side effects compared to traditional pain medications .

2. Antimicrobial Activity

Pyrrolo derivatives have shown promising antimicrobial activity against various pathogens. For instance, a study on related compounds indicated their effectiveness against resistant strains of bacteria and fungi, showcasing their potential as antimicrobial agents in clinical settings .

3. Neuroprotective Properties

The neuroprotective effects of pyrrolo compounds have been explored in the context of neurodegenerative diseases. In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

The mechanisms underlying the biological activities of pyrrolo[3,4-b]pyrrol-6(1H)-one are multifaceted:

  • Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, which may mediate its analgesic effects.
  • Enzyme Inhibition : Some studies indicate that it may inhibit enzymes involved in inflammatory pathways, reducing pain and inflammation.
  • Antioxidant Activity : The antioxidant properties contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative damage.

Case Studies

StudyFindings
Study on Neuropathic Pain (2010)Demonstrated dose-dependent analgesic effects in rat modelsSupports the potential use as a new analgesic class
Antimicrobial Activity Assessment (2022)Effective against resistant bacterial strainsHighlights potential for clinical applications in treating infections
Neuroprotection Research (2021)Exhibited protective effects on neuronal cells under oxidative stressSuggests therapeutic potential for neurodegenerative diseases

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies diastereotopic protons (e.g., doublets at 4.27 ppm for methylene groups) and confirms stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ions (e.g., [M+H]⁺ for C₂₇H₂₅N₃O₅ at m/z 472.1872 ).
  • X-ray Crystallography : Resolves fused-ring conformations (e.g., octahydro-pyrrolo[3,4-b]pyrrole core ).
  • HPLC-PDA : Assesses purity (>98%) using C18 columns with ammonium acetate buffer (pH 6.5) .

How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antifungal effects)?

Advanced Research Focus
Discrepancies often arise from assay conditions or structural impurities. For example:

  • Anticancer activity (apoptosis induction ) may conflict with antifungal results (MIC₉₀ = 16 µg/mL ).
    Resolution Strategies :
    • Dose-Response Curves : Test across multiple concentrations (e.g., 0.1–100 µM) to identify off-target effects.
    • Metabolite Profiling : Use LC-MS to rule out degradation products .
    • Target Validation : Employ CRISPR knockouts or siRNA to confirm mechanism (e.g., kinase inhibition ).

How does this compound compare to similar pyrrolo-pyridine derivatives in reactivity and bioactivity?

Q. Comparative Research Focus

  • Reactivity : The hexahydro-pyrrolo[3,4-b]pyrrolone core exhibits higher electrophilicity than dihydro analogs, enabling nucleophilic additions at the lactam carbonyl .
  • Bioactivity : Unlike 3,6-bis(4-chlorophenyl)-pyrrolo[3,4-c]pyrrole-1,4-dione (antifungal ), the phenylmethyl-substituted derivative shows stronger kinase inhibition (e.g., MDM2/p53 interaction ).
    Methodology : Use DFT calculations to compare charge distribution and docking simulations for target affinity .

What strategies optimize enantiomeric purity in asymmetric synthesis?

Q. Advanced Research Focus

  • Chiral Resolution : Tartaric acid salts resolve (4aR,7aS)-enantiomers with >99% ee via crystallization .
  • Catalytic Asymmetry : Chiral Lewis acids (e.g., BINOL-phosphates) in aza-Diels-Alder reactions achieve 85–90% ee .
  • Dynamic Kinetic Resolution : Racemization suppression using BF₃·Et₂O in non-ethereal solvents (e.g., dichloromethane) .

What in silico tools predict the compound’s pharmacokinetic properties?

Q. Basic Research Focus

  • ADMET Prediction : SwissADME estimates logP = 2.8 (moderate lipophilicity) and CNS permeability (BOILED-Egg model ).
  • Molecular Dynamics : GROMACS simulates binding stability to MDM2 (∆G = -9.2 kcal/mol ).
  • QSAR Models : CoMFA correlates thiophene substitutions with improved metabolic half-life (t₁/₂ = 4.7 h ).

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